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Compound of Interest

Compound Name: Benzene, (pentylthio)-

CAS No.: 1129-70-0

Cat. No.: B074880 Get Quote

Content Type: Technical Whitepaper Subject: Chemical Characterization, Synthesis, and

Metabolic Profiling of Alkyl Aryl Sulfides Target Audience: Medicinal Chemists, DMPK

Scientists, and Process Chemists

Executive Summary
Benzene, (pentylthio)- (CAS: 2051-04-9), commonly known as Pentyl Phenyl Sulfide,

represents a canonical alkyl aryl thioether. While structurally simple, it serves as a critical

model system in two distinct domains: organometallic catalysis (as a flexible S-donor ligand)

and xenobiotic metabolism (as a probe for Flavin-containing Monooxygenase (FMO) and

Cytochrome P450 sulfoxidation specificity).

This guide provides a rigorous breakdown of its structural elucidation, validated synthetic

protocols, and its utility in modeling oxidative metabolic pathways.

Chemical Identity & Structural Properties[1][2][3]
The molecule consists of a lipophilic n-pentyl chain attached to a phenyl ring via a thioether

linkage. The sulfur atom introduces a "kink" in the structure (C-S-C bond angle approx. 109°)

and acts as a soft Lewis base.
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Property Data

IUPAC Name (Pentylsulfanyl)benzene

Common Name Pentyl phenyl sulfide; Amyl phenyl sulfide

CAS Registry Number 2051-04-9

Molecular Formula

Molecular Weight 180.31 g/mol

Physical State Colorless to pale yellow oil

Boiling Point
~260 °C (at 760 mmHg); 125-128 °C (at 10

mmHg)

LogP (Predicted) ~4.2 (High Lipophilicity)

Synthetic Pathways: Causality & Mechanism
The synthesis of Benzene, (pentylthio)- is best approached via Nucleophilic Aromatic

Substitution (

) rather than transition-metal catalyzed cross-coupling, due to the high nucleophilicity of the
thiophenolate anion and the availability of 1-bromopentane.

Mechanistic Logic
Deprotonation: Thiophenol (

) is easily deprotonated by mild bases (

) or strong bases (NaH) to form the thiophenolate anion (

).

Solvent Choice: Polar aprotic solvents (DMF, DMSO, or Acetone) are required to solvate the

cation (

or

), leaving the
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"naked" and highly reactive.

Substitution: The thiophenolate attacks the primary carbon of 1-bromopentane, displacing

the bromide leaving group.

Pathway Visualization
The following diagram outlines the retrosynthetic logic and the forward reaction pathway.
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Figure 1: Nucleophilic substitution pathway for the synthesis of Pentyl Phenyl Sulfide. The

thiophenolate anion acts as the nucleophile attacking the electrophilic alkyl halide.

Structural Elucidation (Spectroscopy)[4][5]
Validating the structure requires distinguishing the alkyl chain integration and the specific

chemical shift of the methylene group adjacent to the sulfur atom (

).

Nuclear Magnetic Resonance (NMR) Analysis
The sulfur atom exerts a deshielding effect on the

-methylene protons, shifting them downfield compared to a standard alkane, but less than an
oxygen ether.

Table 1:

NMR Assignments (300 MHz,
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)

Position Proton Type

Chemical
Shift (

, ppm)

Multiplicity Integration
Mechanistic
Note

Ar-H Aromatic 7.15 – 7.35 Multiplet 5H

Overlapping

ortho/meta/pa

ra protons.

-CH2 2.90 – 2.95
Triplet (

)
2H

Diagnostic

Peak:

Deshielded

by S atom.

-CH2 1.60 – 1.70 Quintet 2H

Shielded

relative to

, coupled to

.

-CH2 1.30 – 1.45 Multiplet 4H

Bulk

methylene

envelope.

-CH3 0.85 – 0.95 Triplet 3H
Terminal

methyl group.

Mass Spectrometry (EI-MS)
Molecular Ion (

): m/z 180 (Strong).

Base Peak: Often m/z 110 (

) or m/z 109 (

radical), resulting from the cleavage of the alkyl chain (C-S bond rupture).

Tropylium Ion: m/z 91 (
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) may appear if rearrangement occurs, but sulfur retention is common in the primary
fragments.

Functional Applications: Metabolic Stability
Profiling
In drug discovery, alkyl aryl sulfides are often used to assess the oxidative capacity of liver

microsomes. The sulfur center is susceptible to oxidation by Cytochrome P450 (CYP) and

Flavin-containing Monooxygenases (FMO).

The Sulfoxidation Pathway
The metabolism proceeds in two stages:

Sulfoxidation: Conversion of Sulfide to Sulfoxide (Chiral center creation).

Sulfonylation: Conversion of Sulfoxide to Sulfone (irreversible).

This transformation changes the molecule from lipophilic (LogP 4.2) to polar, facilitating

excretion.
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Figure 2: Stepwise oxidative metabolism of Pentyl Phenyl Sulfide. The transition from Sulfide to

Sulfoxide is rapid, while Sulfoxide to Sulfone is typically slower and enzyme-dependent.

Experimental Protocol: Synthesis & Purification
Safety Warning: Thiophenol is toxic and has a potent, offensive stench. All operations must be

performed in a fume hood. Bleach (NaOCl) should be available to neutralize glassware.

Materials
Thiophenol (10 mmol, 1.10 g)

1-Bromopentane (11 mmol, 1.66 g)

Potassium Carbonate (

, anhydrous, 15 mmol)

Acetone (Reagent grade, 30 mL)

Step-by-Step Methodology
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

Purge with Nitrogen (

).

Solvation: Add

and Acetone to the flask.

Thiol Addition: Via syringe, add Thiophenol dropwise. The suspension may turn slightly

yellow as the thiophenolate forms. Stir for 15 minutes at room temperature.

Expert Insight: Using Acetone/K2CO3 is milder than NaH/DMF and avoids the violent

hydrogen evolution of hydride bases, making it safer for scale-up.

Alkylation: Add 1-Bromopentane dropwise.
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Reflux: Attach a reflux condenser and heat the mixture to 60°C (gentle reflux) for 4–6 hours.

Monitor via TLC (Hexanes eluent); the starting thiol spot should disappear.

Workup:

Cool to room temperature.[1][2]

Filter off the inorganic salts (

, excess

).

Concentrate the filtrate under reduced pressure (Rotovap).

Redissolve residue in Ethyl Acetate (20 mL) and wash with 1M NaOH (2 x 10 mL) to

remove any unreacted thiophenol (Critical for odor control).

Wash with Brine, dry over

, and concentrate.

Purification: If necessary, purify via flash column chromatography (100% Hexanes). The

product is a clear oil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. Organic Syntheses Procedure [orgsyn.org]

3. Benzene, 1,4-bis(phenylthio)- | C18H14S2 | CID 626321 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Benzene, (pentylthio)- Structure
Elucidation & Application]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074880#benzene-pentylthio-chemical-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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